Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13706632
InChI: InChI=1S/C13H19NO2/c1-13(2,12(15)16-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3
SMILES: CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate

CAS No.:

Cat. No.: VC13706632

Molecular Formula: C13H19NO2

Molecular Weight: 221.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate -

Specification

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
IUPAC Name methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate
Standard InChI InChI=1S/C13H19NO2/c1-13(2,12(15)16-3)9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3
Standard InChI Key DNTAZVZAJYJBIT-UHFFFAOYSA-N
SMILES CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC
Canonical SMILES CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate is defined by its IUPAC name methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate and is registered under CAS number 134812756. Key structural features include:

  • A 2,2-dimethylbutanoate ester backbone, which enhances steric hindrance and metabolic stability.

  • A 4-aminophenyl substituent, a common pharmacophore in kinase inhibitors and anticancer agents.

The compound’s canonical SMILES representation is CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC\text{CC(C)(CCC1=CC=C(C=C1)N)C(=O)OC}, and its InChIKey is DNTAZVZAJYJBIT-UHFFFAOYSA-N.

Table 1: Comparative Molecular Properties of Methyl 4-(4-Aminophenyl)-2,2-Dimethylbutanoate and Related Compounds

PropertyMethyl 4-(4-Aminophenyl)-2,2-DimethylbutanoateMethyl 4-(4-Aminophenyl)Butanoate
Molecular FormulaC13H19NO2\text{C}_{13}\text{H}_{19}\text{NO}_2C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_2
Molecular Weight (g/mol)221.29193.24
Melting PointNot reported42 °C (in ligroine)
Boiling PointNot reported323.9 ± 25.0 °C (predicted)
Density (g/cm³)Not reported1.088 ± 0.06

The dimethyl substitution at the β-position distinguishes this compound from simpler esters like methyl 4-(4-aminophenyl)butanoate, conferring unique steric and electronic properties .

Synthesis and Manufacturing

Conventional Esterification Approaches

The synthesis of Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate typically follows acid-catalyzed esterification protocols. As described in VulcanChem’s documentation, the reaction involves:

  • Starting Material: 4-(4-Aminophenyl)-2,2-dimethylbutanoic acid.

  • Reagents: Methanol and an acid catalyst (e.g., sulfuric acid).

  • Mechanism: Nucleophilic acyl substitution, where the carboxylic acid reacts with methanol to form the ester.

The reaction is represented as:

RCOOH+CH3OHH+RCOOCH3+H2O\text{RCOOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{RCOOCH}_3 + \text{H}_2\text{O}

where R=4(4aminophenyl)2,2dimethylbutyl\text{R} = 4-(4-\text{aminophenyl})-2,2-\text{dimethylbutyl}.

Pharmacological and Biomedical Applications

Role in Medicinal Chemistry

Although direct studies on Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate are scarce, structurally related compounds have demonstrated anticancer and kinase-inhibitory activities:

  • Chlorambucil Derivatives: Methyl 4-(4-aminophenyl)butanoate serves as a precursor in synthesizing chlorambucil analogs, alkylating agents used in leukemia and lymphoma treatment. The dimethyl variant’s steric bulk may modulate DNA-binding affinity and reduce off-target toxicity.

  • MEK Inhibition: A study on α-[amino(4-aminophenyl)thio]methylene-2-(trifluoromethyl)benzeneacetonitrile (SL 327), a MEK inhibitor, underscores the pharmacological relevance of 4-aminophenyl motifs in disrupting kinase signaling . Configurational equilibria (E/Z isomerism) in such compounds influence bioactivity, suggesting that Methyl 4-(4-aminophenyl)-2,2-dimethylbutanoate’s rigid structure could enhance target specificity .

Drug Delivery and Formulation Challenges

The compound’s low aqueous solubility (inferred from analog data ) poses formulation challenges. Strategies to improve bioavailability include:

  • Prodrug Design: Converting the ester to a more hydrolytically stable amide.

  • Nanoparticle Encapsulation: Enhancing delivery to tumor sites while minimizing systemic exposure.

Future Research Directions

  • Synthetic Optimization: Exploring enantioselective routes to isolate stereoisomers with enhanced bioactivity.

  • Target Identification: High-throughput screening against kinase libraries to identify putative targets.

  • ADMET Profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.

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